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Compound of Interest

Compound Name: Methyl 4-ethylbenzoate

Cat. No.: B1265719 Get Quote

This guide provides a comprehensive comparison of Methyl 4-ethylbenzoate with structurally

similar alternatives, offering experimental data and detailed protocols to aid researchers,

scientists, and drug development professionals in its unambiguous identification. By presenting

key physical and spectroscopic data, this document serves as a practical resource for

analytical and organic chemists.

Comparative Data of Methyl 4-ethylbenzoate and
Alternatives
To differentiate Methyl 4-ethylbenzoate from its common structural analogs—Methyl

benzoate, Methyl 4-methylbenzoate, and Ethyl 4-ethylbenzoate—a comparative analysis of

their physical and spectroscopic properties is essential. The following tables summarize the key

identification parameters for these compounds.

Table 1: Physical and Molecular Properties
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Property
Methyl 4-
ethylbenzoate

Methyl
Benzoate

Methyl 4-
methylbenzoat
e

Ethyl 4-
ethylbenzoate

CAS Number 7364-20-7 93-58-3 99-75-2 36207-13-3

Molecular

Formula
C₁₀H₁₂O₂ C₈H₈O₂ C₉H₁₀O₂ C₁₁H₁₄O₂

Molecular Weight 164.20 g/mol 136.15 g/mol 150.17 g/mol 178.23 g/mol

Boiling Point
105-107 °C / 15

mmHg
199.6 °C 217 °C 256.6 °C

Appearance Liquid
Colorless oily

liquid

Colorless to

white crystalline

solid

Liquid

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
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Proton
Assignment

Methyl 4-
ethylbenzoate

Methyl
Benzoate

Methyl 4-
methylbenzoat
e

Ethyl 4-
ethylbenzoate

Aromatic H

(ortho to -COOR)
~7.9 ppm (d) ~8.0 ppm (m) ~7.94 ppm (d) ~7.9 ppm (d)

Aromatic H

(meta to -COOR)
~7.2 ppm (d) ~7.4 ppm (m) ~7.24 ppm (d) ~7.2 ppm (d)

-OCH₃ ~3.9 ppm (s) ~3.9 ppm (s) ~3.88 ppm (s) N/A

-OCH₂CH₃

(Methylene)
N/A N/A N/A ~4.35 ppm (q)

-OCH₂CH₃

(Methyl)
N/A N/A N/A ~1.38 ppm (t)

Aromatic-

CH₂CH₃

(Methylene)

~2.7 ppm (q) N/A N/A ~2.68 ppm (q)

Aromatic-

CH₂CH₃ (Methyl)
~1.2 ppm (t) N/A N/A ~1.23 ppm (t)

Aromatic-CH₃ N/A N/A ~2.39 ppm (s) N/A

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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Carbon
Assignment

Methyl 4-
ethylbenzoate

Methyl
Benzoate

Methyl 4-
methylbenzoat
e

Ethyl 4-
ethylbenzoate

C=O ~167 ppm ~167.1 ppm ~167.1 ppm ~166.5 ppm

Aromatic C (ipso,

attached to -

COOR)

~128 ppm ~130.4 ppm ~127.3 ppm ~128.0 ppm

Aromatic C

(ortho to -COOR)
~129 ppm ~129.5 ppm ~129.5 ppm ~129.8 ppm

Aromatic C

(meta to -COOR)
~127 ppm ~128.8 ppm ~129.0 ppm ~127.7 ppm

Aromatic C (para

to -COOR)
~149 ppm ~132.6 ppm ~143.4 ppm ~149.0 ppm

-OCH₃ ~52 ppm ~51.7 ppm ~51.8 ppm N/A

-OCH₂CH₃

(Methylene)
N/A N/A N/A ~60.8 ppm

-OCH₂CH₃

(Methyl)
N/A N/A N/A ~14.3 ppm

Aromatic-

CH₂CH₃

(Methylene)

~29 ppm N/A N/A ~28.9 ppm

Aromatic-

CH₂CH₃ (Methyl)
~15 ppm N/A N/A ~15.5 ppm

Aromatic-CH₃ N/A N/A ~21.5 ppm N/A

Table 4: Infrared (IR) Spectroscopic Data
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Functional
Group
Vibration

Methyl 4-
ethylbenzoate

Methyl
Benzoate

Methyl 4-
methylbenzoat
e

Ethyl 4-
ethylbenzoate

C=O Stretch

(Ester)
~1720 cm⁻¹ ~1725 cm⁻¹ ~1720 cm⁻¹ ~1718 cm⁻¹

Aromatic C=C

Stretch

~1610, ~1510

cm⁻¹

~1600, ~1450

cm⁻¹

~1610, ~1515

cm⁻¹

~1610, ~1510

cm⁻¹

C-O Stretch

(Ester)

~1275, ~1100

cm⁻¹

~1280, ~1110

cm⁻¹

~1280, ~1110

cm⁻¹

~1275, ~1105

cm⁻¹

sp² C-H Stretch

(Aromatic)
>3000 cm⁻¹ >3000 cm⁻¹ >3000 cm⁻¹ >3000 cm⁻¹

sp³ C-H Stretch

(Alkyl)
<3000 cm⁻¹ <3000 cm⁻¹ <3000 cm⁻¹ <3000 cm⁻¹

Table 5: Mass Spectrometry (MS) Data
Ion Fragment
(m/z)

Methyl 4-
ethylbenzoate

Methyl
Benzoate

Methyl 4-
methylbenzoat
e

Ethyl 4-
ethylbenzoate

Molecular Ion

[M]⁺
164 136 150 178

[M - OCH₃]⁺ / [M

- OCH₂CH₃]⁺
133 105 119 133

[C₆H₄R]⁺ 105 (ethylphenyl) 77 (phenyl) 91 (tolyl) 105 (ethylphenyl)

Base Peak 133 105 119 133

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16.

Relaxation Delay (d1): 1.0 s.

Acquisition Time (aq): 4.0 s.

Spectral Width: 20 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024.

Relaxation Delay (d1): 2.0 s.

Acquisition Time (aq): 1.2 s.

Spectral Width: 240 ppm.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Pick peaks and assign them based on chemical shifts, coupling patterns, and integration

values.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated

triglycine sulfate (DTGS) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with

isopropanol.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid sample directly onto the ATR crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance spectrum.
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Identify and label the major absorption bands.

Assign the observed bands to specific functional group vibrations (e.g., C=O stretch, C-O

stretch, C-H stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS)

for sample introduction and separation.

GC-MS Parameters:

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: 40-400 m/z.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern by identifying major fragment ions.
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Propose fragmentation pathways consistent with the structure of the molecule to explain

the observed fragment ions.

Logical Workflow for Compound Identity
Confirmation
The following diagram illustrates a systematic workflow for confirming the identity of a chemical

compound like Methyl 4-ethylbenzoate.
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A logical workflow for confirming the identity of a chemical compound.

To cite this document: BenchChem. [Comparative Analysis for the Definitive Identification of
Methyl 4-ethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1265719#confirming-identity-of-methyl-4-
ethylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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